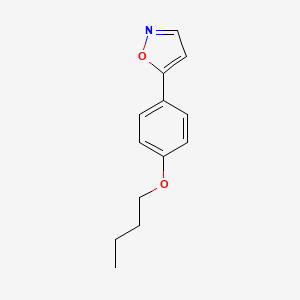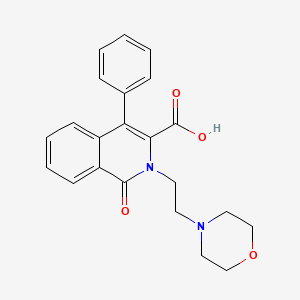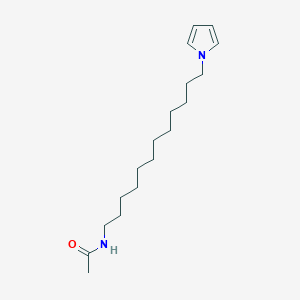
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is a chemical compound that features a pyrrole ring attached to a dodecyl chain, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide typically involves the reaction of 1H-pyrrole with a dodecyl halide to form the N-dodecylpyrrole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: A wide range of substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
作用機序
The mechanism of action of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dodecyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
N-(12-(1H-Pyrrol-1-yl)dodecyl)amine: Similar structure but with an amine group instead of an acetamide group.
N-(12-(1H-Pyrrol-1-yl)dodecyl)alcohol: Contains an alcohol group instead of an acetamide group.
N-(12-(1H-Pyrrol-1-yl)dodecyl)carboxylic acid: Features a carboxylic acid group in place of the acetamide group.
Uniqueness
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and stability compared to its analogs
特性
CAS番号 |
828277-01-6 |
|---|---|
分子式 |
C18H32N2O |
分子量 |
292.5 g/mol |
IUPAC名 |
N-(12-pyrrol-1-yldodecyl)acetamide |
InChI |
InChI=1S/C18H32N2O/c1-18(21)19-14-10-8-6-4-2-3-5-7-9-11-15-20-16-12-13-17-20/h12-13,16-17H,2-11,14-15H2,1H3,(H,19,21) |
InChIキー |
AXYUSGYPEDBUMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCCCCCCCCN1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
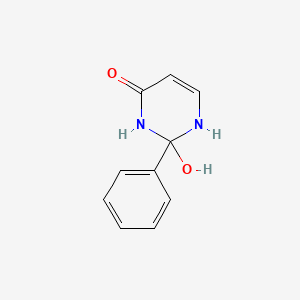
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)
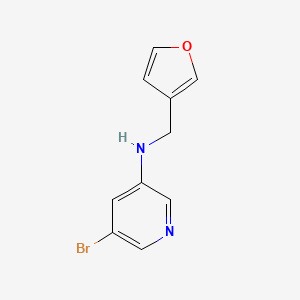
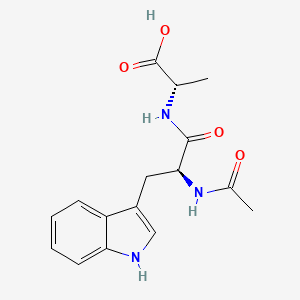
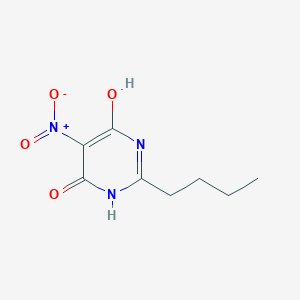
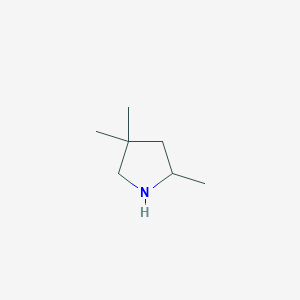
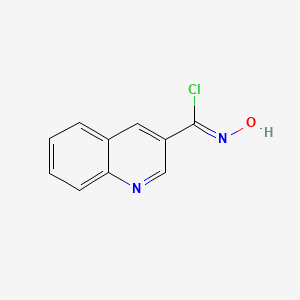
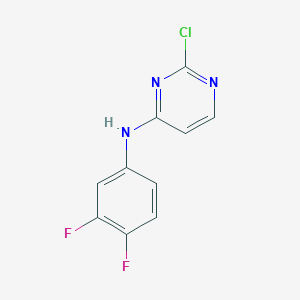
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)
